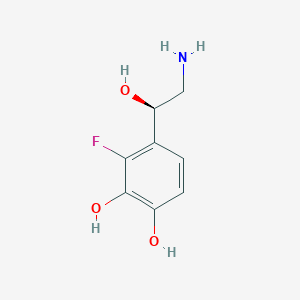
6-Fluoronorepinehprine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-フルオロノレピネフリンは、合成カテコールアミンであり、α1およびα2アドレナリン受容体の選択的な完全アゴニストです 。 これは、天然に存在する神経伝達物質であるノルエピネフリンと構造的に関連していますが、ベンゼン環の6位にフッ素原子が置換されています 。この修飾により、化合物は独自の薬理学的特性を獲得し、科学研究において貴重なツールとなっています。
準備方法
合成経路と反応条件
6-フルオロノレピネフリンの合成は、通常、ノルエピネフリンまたはその前駆体のフッ素化を伴います。 一般的な方法の1つには、制御された条件下で、SelectfluorまたはN-フルオロベンゼンスルホンイミド(NFSI)などのフッ素化剤を使用することが含まれます 。 反応は通常、アセトニトリルまたはジクロロメタンなどの有機溶媒中で行われ、温度は室温からわずかに上昇したレベルに維持されます .
工業生産方法
6-フルオロノレピネフリンの工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高収率と高純度を確保するための反応パラメータの厳格な制御が含まれます。 連続フローリアクターと自動化システムの使用により、一貫性と安全性を維持しながら生産をスケールアップすることができます .
化学反応の分析
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Radiochemical yield (EOB)* | 20% (racemic), 6% (enantiomer) | |
| Synthesis time | 93–128 minutes | |
| Specific activity | 2–5 Ci/μmol |
*EOB = End of bombardment.
Advantages:
Precursor Preparation via Photochemical Decomposition
Fluorinated benzaldehydes, critical intermediates for 6-FNE synthesis, are prepared via:
-
Photolysis of diazonium salts : 6-Fluorodimethoxybenzaldehyde is synthesized by irradiating diazonium fluoroborates .
-
Cyanohydrin formation : Conversion to trimethylsilyl ethers, followed by reduction to dimethoxyphenethanolamines .
-
Demethylation : Boron tribromide removes methyl groups to yield racemic 6-FNE .
Chiral Resolution and Purification
Racemic 6-FNE is resolved using chiral HPLC :
Key Research Findings
-
PET Imaging : Racemic 6-[¹⁸F]FNE shows high myocardial uptake in baboons (86% retention at 60 min) .
-
Metabolic Stability : (-)-6-FNE resists plasma metabolism better than (+)-6-FNE (28% vs. 17% parent compound at 10 min) .
-
Enzymatic Specificity : DβH converts 6-FDA to (-)-6-FNE with no detectable (+)-enantiomer .
科学的研究の応用
Pharmacological Research
Antidepressant Activity
Recent studies have shown that 6-FNE exhibits rapid and effective antidepressant-like effects. In experiments conducted on mice, administration of 6-FNE in the fourth ventricle resulted in significant anti-immobility effects during forced swim tests, comparable to established antidepressants like desmethylimipramine. Notably, 6-FNE primarily acts through the alpha-2 adrenergic receptor, contrasting with endogenous catecholamines that predominantly engage the alpha-1 receptor. The compound's ability to reverse anhedonia induced by lipopolysaccharide further highlights its potential as an antidepressant .
Neurobiological Insights
The neurobiological mechanisms underlying the antidepressant effects of 6-FNE have been explored through Fos expression studies in various brain regions. The results indicated that while 6-FNE inhibited neural activity in stress-responsive areas such as the locus coeruleus, it enhanced activity in regions associated with motivation, such as the nucleus accumbens shell. This dual action aligns with patterns observed in effective antidepressant treatments .
Imaging and Diagnostic Applications
Positron Emission Tomography (PET)
6-Fluoronorepinephrine has been investigated as a radiotracer for PET imaging, particularly for studying sympathetic innervation and norepinephrine dynamics in vivo. Comparative studies have demonstrated that 6-FNE can serve as a valid tracer for presynaptic mechanisms involved in norepinephrine uptake and release. The development of high-specific activity fluorinated derivatives allows for detailed kinetic studies without the confounding hemodynamic effects seen with lower-specific activity tracers .
| Tracer | Specific Activity | Application |
|---|---|---|
| 6-Fluoronorepinephrine | High | PET imaging of sympathetic innervation |
| 6-Fluorodopamine | Lower | Precursor to norepinephrine in neurons |
Therapeutic Potential
Cardiovascular Applications
Given its action on adrenergic receptors, 6-FNE may have implications for treating cardiovascular conditions where modulation of sympathetic tone is beneficial. Its selective agonistic properties could be harnessed to develop therapies aimed at conditions such as heart failure or hypertension .
Case Studies
Study on Antidepressant Efficacy
In a controlled study involving rodents, researchers administered varying doses of 6-FNE to assess its impact on depressive behavior models. The findings indicated that moderate doses produced significant improvements in mood-related behaviors without notable side effects on locomotion or general activity levels, suggesting a favorable safety profile .
Imaging Studies with PET
A series of PET imaging studies using 6-FNE have been conducted to investigate its pharmacokinetics and metabolism in live subjects. These studies provided insights into how 6-FNE is processed by sympathetic neurons and its potential utility in diagnosing conditions related to norepinephrine dysregulation .
作用機序
6-フルオロノレピネフリンは、α1およびα2アドレナリン受容体に選択的に結合することでその効果を発揮します。結合すると、これらの受容体を活性化し、一連の細胞内イベントを引き起こします。 これには、Gタンパク質の活性化が含まれ、これは今度はアデニル酸シクラーゼとホスホリパーゼC経路の活性を調節します 。 これらの経路は、サイクリックAMP(cAMP)やイノシトール三リン酸(IP3)などのセカンドメッセンジャーの放出をもたらし、最終的には心拍数の増加、血管収縮、神経伝達物質の放出の強化などの生理学的応答につながります .
類似化合物との比較
類似化合物
ノルエピネフリン: フッ素置換がない、同様のアドレナリン受容体活性を持つ天然のカウンターパート。
エピネフリン: βアドレナリン受容体を含む、より幅広い受容体活性を持つ別の天然カテコールアミン。
独自性
6-フルオロノレピネフリンは、α1およびα2アドレナリン受容体における選択的な完全アゴニスト活性によりユニークであり、これは他のカテコールアミンでは観察されません 。 これは、さまざまな生理学的および病理学的状態におけるこれらの受容体の特定の役割を研究するための貴重なツールとなっています .
特性
分子式 |
C8H10FNO3 |
|---|---|
分子量 |
187.17 g/mol |
IUPAC名 |
4-[(1R)-2-amino-1-hydroxyethyl]-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10FNO3/c9-7-4(6(12)3-10)1-2-5(11)8(7)13/h1-2,6,11-13H,3,10H2/t6-/m0/s1 |
InChIキー |
FOTRTWXNJQSQJS-LURJTMIESA-N |
異性体SMILES |
C1=CC(=C(C(=C1[C@H](CN)O)F)O)O |
正規SMILES |
C1=CC(=C(C(=C1C(CN)O)F)O)O |
同義語 |
2-fluoronorepinephrine 3-fluoronorepinephrine 3-fluoronorepinephrine monohydrochloride, (+-)-isomer 3-fluoronorepinephrine, (R)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















